molecular formula C21H19N3O2S B238507 N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide

N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide

Cat. No. B238507
M. Wt: 377.5 g/mol
InChI Key: OTNDYRLEZDBQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. This compound is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. JWH-018 has been widely used as a research tool in the field of cannabinoid pharmacology, and its unique properties have led to numerous scientific studies.

Mechanism Of Action

JWH-018 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of the CB1 receptor by JWH-018 leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabis. JWH-018 has been shown to be more potent than delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, in its effects on the CB1 receptor.

Biochemical And Physiological Effects

JWH-018 has been shown to have a number of biochemical and physiological effects, including alterations in neurotransmitter release, changes in gene expression, and alterations in cellular signaling pathways. These effects are primarily mediated by the activation of the CB1 receptor, and are responsible for the psychoactive effects of JWH-018.

Advantages And Limitations For Lab Experiments

One advantage of using JWH-018 in laboratory experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a more controlled and specific manner than is possible with natural cannabinoids such as THC. However, one limitation of using JWH-018 is that it is a synthetic compound that may not accurately represent the effects of natural cannabinoids on the endocannabinoid system.

Future Directions

There are numerous future directions for research on JWH-018 and synthetic cannabinoids in general. One area of interest is the development of more selective agonists of the CB1 receptor, which could lead to the development of new therapeutic agents for conditions such as chronic pain and anxiety. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the endocannabinoid system and other physiological processes. Overall, JWH-018 and other synthetic cannabinoids have the potential to provide valuable insights into the pharmacology of the endocannabinoid system and the development of new therapeutic agents.

Synthesis Methods

JWH-018 can be synthesized by reacting naphthalene with thiophosgene to form 1-naphthoyl chloride, which is then reacted with 3-amino-phenylpropanoic acid in the presence of a base to form JWH-018. The synthesis of JWH-018 is relatively straightforward and can be performed using standard laboratory techniques.

Scientific Research Applications

JWH-018 has been used extensively in scientific research to investigate the pharmacology of the endocannabinoid system. This compound has been shown to be a potent agonist of the CB1 receptor, and its effects on this receptor have been studied in detail. JWH-018 has also been used to investigate the role of the endocannabinoid system in various physiological processes, including pain perception, appetite regulation, and mood regulation.

properties

Product Name

N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[[3-(propanoylamino)phenyl]carbamothioyl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H19N3O2S/c1-2-19(25)22-15-9-6-10-16(13-15)23-21(27)24-20(26)18-12-5-8-14-7-3-4-11-17(14)18/h3-13H,2H2,1H3,(H,22,25)(H2,23,24,26,27)

InChI Key

OTNDYRLEZDBQBJ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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